CID 137221322

Beschreibung

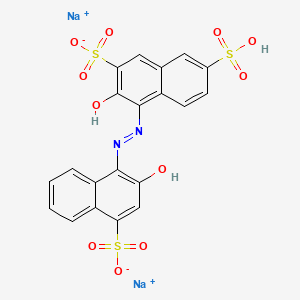

Hydroxy naphthol blue disodium salt (HNBD, CAS No. 165660-27-5) is a metallochromic indicator widely used in complexometric titrations and biochemical assays. Its molecular formula is C₂₀H₁₄N₂Na₂O₁₁S₃ (MW: 600.495 g/mol), featuring three sulfonic acid groups and two sodium ions that enhance solubility in aqueous solutions . Structurally, it is the disodium salt of 1-(2-naphtholazo-3,6-disulfonic acid)-2-naphthol-4-sulfonic acid .

Eigenschaften

CAS-Nummer |

165660-27-5 |

|---|---|

Molekularformel |

C20H14N2Na2O11S3 |

Molekulargewicht |

600.5 g/mol |

IUPAC-Name |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

InChI-Schlüssel |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.

Biology: The compound is used in various staining techniques in histology and hematology.

Medicine: It is employed in diagnostic assays to detect specific ions and molecules.

Industry: Hydroxy naphthol blue disodium salt is used in the manufacturing of dyes and pigments.

Wirkmechanismus

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- pH Range : 12–13, ideal for high-precision calcium determination in alkaline conditions .

- Color Transition : Pink (in the presence of Ca²⁺) to blue (with excess EDTA) .

- Applications: Calcium quantification in meat products and biocementation studies via EDTA titration . Molecular biology (e.g., loop-mediated isothermal amplification (LAMP) assays, though primarily its non-sodium form is used here) .

Comparison with Similar Compounds

Eriochrome Black T

Key Insight : While Eriochrome Black T offers superior accuracy in calcium titration, HNBD is favored in high-pH environments (e.g., pH 12–13) due to its optimized pH range .

Hydroxy Naphthol Blue (Non-Disodium Form)

Key Insight: The disodium form’s solubility and pH stability make it suitable for titrations, whereas non-sodium HNB is adapted for molecular diagnostics due to its compatibility with isothermal amplification conditions .

Naphthol AS-MX Phosphate Disodium Salt

Key Insight : Naphthol AS-MX serves specialized roles in fluorescence-based staining, contrasting with HNBD’s broad use in quantitative titrations .

Fast Blue BB Salt

Key Insight : Fast Blue BB Salt is niche to enzymatic staining, while HNBD is a standalone titrant in calcium analysis .

Performance Metrics in Calcium Titration

A comparative study of calcium determination in meat-derived mechanically separated meat (MSM) revealed:

| Indicator | Recovery Rate (%) | pH Compatibility |

|---|---|---|

| Hydroxy Naphthol Blue Disodium Salt | >90 | 12–13 |

| Eriochrome Black T | >90 | 7.5–10.5 |

| Hydroxy Naphthol Blue | >90 | Not specified |

Despite comparable recovery rates, HNBD’s high-pH suitability reduces interference from competing ions (e.g., Mg²⁺), making it preferable in alkaline matrices .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.